molecular formula C21H30O5 B1210667 Poststerone

Poststerone

Cat. No. B1210667
M. Wt: 362.5 g/mol
InChI Key: VNLQNGYIXVTQRR-NQPIQAHSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Poststerone is a 2beta-hydroxy steroid, a 3beta-hydroxy steroid, a 14alpha-hydroxy steroid, a 6-oxo steroid, a 20-oxo steroid and a phytoecdysteroid.

Scientific Research Applications

Anabolic Activity and Muscle Development

  • Poststerone, a major in vivo metabolite of 20-hydroxyecdysone (20E), shows significant in vivo anabolic effects in mammals. A study demonstrated its role in increasing muscle mass and fiber cross-sectional areas (CSA) in a muscle-specific manner, similar to 20E. However, there were some differences in the elevation of CSA in type I and type IIa fibers in the soleus muscle when compared to 20E. Overall, it was found to be effective in increasing the CSA of all four fiber types (I, IIa, IIx, IIb) in the EDL more effectively than 20E (Csábi et al., 2019).

Chemotherapy Adjuvant and Antitumor Activity

  • Poststerone derivatives have shown promising results as adjuvant antitumor agents. Semi-synthetic analogs of poststerone were synthesized and tested for their in vitro activity. Some derivatives demonstrated pronounced chemosensitizing activity towards doxorubicin, suggesting their potential in enhancing the effectiveness of certain chemotherapy treatments (Savchenko et al., 2020).

Activation of Protein Kinase B

  • Research on poststerone and its semi-synthetic derivatives indicated their role in activating protein kinase B (Akt) in murine skeletal muscle cells. This mechanism is crucial for the anabolic and adaptogenic effects of phytoecdysteroids in mammals. Among the tested compounds, several activated Akt more strongly than poststerone, highlighting the value of side-chain cleaved derivatives of phytoecdysteroids (Issaadi et al., 2019).

Pharmacokinetics and Metabolism

  • The pharmacokinetics, bioavailability, and metabolism of poststerone have been assessed in male rats. It showed greater bioavailability compared to 20E, and its metabolism resulted in a wide range of metabolites, mainly excreted in the feces. The study provided insights into the metabolism of poststerone and its role in the effects observed from ecdysteroid ingestion (Balducci et al., 2021).

properties

Product Name

Poststerone

Molecular Formula

C21H30O5

Molecular Weight

362.5 g/mol

IUPAC Name

(2S,3R,5R,9R,10R,13R,14S,17S)-17-acetyl-2,3,14-trihydroxy-10,13-dimethyl-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one

InChI

InChI=1S/C21H30O5/c1-11(22)12-5-7-21(26)14-8-16(23)15-9-17(24)18(25)10-19(15,2)13(14)4-6-20(12,21)3/h8,12-13,15,17-18,24-26H,4-7,9-10H2,1-3H3/t12-,13+,15+,17-,18+,19-,20-,21-/m1/s1

InChI Key

VNLQNGYIXVTQRR-NQPIQAHSSA-N

Isomeric SMILES

CC(=O)[C@H]1CC[C@@]2([C@@]1(CC[C@H]3C2=CC(=O)[C@H]4[C@@]3(C[C@@H]([C@@H](C4)O)O)C)C)O

Canonical SMILES

CC(=O)C1CCC2(C1(CCC3C2=CC(=O)C4C3(CC(C(C4)O)O)C)C)O

synonyms

poststerone
pregn-7-ene-6,20-dione, 2,3,14-trihydroxy-, (2beta,3beta,5beta)-

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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